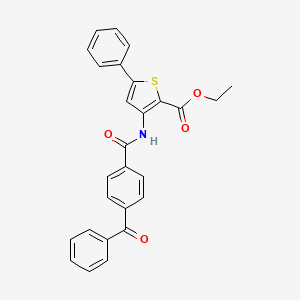

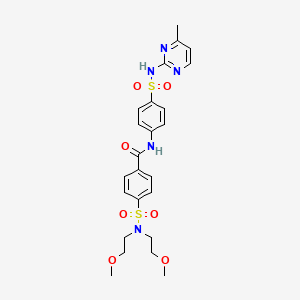

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzamides. It is commonly used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

“Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate” exhibits promising antibacterial and antimicrobial activity. Researchers have explored its potential as a novel antibiotic agent, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Mechanism of Action

Target of Action

Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as the release of hormones and neurotransmitters from some types of cells.

Mode of Action

Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to changes in muscle contraction and hormone release.

Biochemical Pathways

The inhibition of cav 12 (L-type) channels could potentially affect a variety of biochemical pathways, including those involved in muscle contraction and hormone release .

Pharmacokinetics

A related compound was found to have high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate.

Result of Action

The inhibition of cav 12 (L-type) channels could potentially lead to changes in muscle contraction and hormone release .

properties

IUPAC Name |

ethyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO4S/c1-2-32-27(31)25-22(17-23(33-25)18-9-5-3-6-10-18)28-26(30)21-15-13-20(14-16-21)24(29)19-11-7-4-8-12-19/h3-17H,2H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJQLQFGTLUIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)